N'-[(Z)-(3-methylphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide
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Overview
Description
(E)-N’-(3-methylbenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzylidene group, a thieno[2,3-d]pyrimidin ring, and an acetohydrazide moiety, making it an interesting subject for chemical research and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(3-methylbenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 3-methylbenzaldehyde with 2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide under acidic or basic conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(3-methylbenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzylidene or thieno[2,3-d]pyrimidin rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides are often employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-N’-(3-methylbenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar organic molecules.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its complex structure allows for interactions with various biological targets.
Medicine
Potential medicinal applications include the development of new therapeutic agents. The compound’s ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, (E)-N’-(3-methylbenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide could be used in the synthesis of advanced materials or as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of (E)-N’-(3-methylbenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-N’-(3-methylbenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide: shares similarities with other benzylidene and thieno[2,3-d]pyrimidin derivatives.
Benzylideneacetohydrazides: Compounds with similar benzylidene and acetohydrazide moieties.
Thieno[2,3-d]pyrimidin derivatives: Compounds with similar thieno[2,3-d]pyrimidin rings.
Uniqueness
The uniqueness of (E)-N’-(3-methylbenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide lies in its specific combination of functional groups and structural features
Properties
Molecular Formula |
C27H26N4O2S2 |
---|---|
Molecular Weight |
502.7 g/mol |
IUPAC Name |
N-[(Z)-(3-methylphenyl)methylideneamino]-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H26N4O2S2/c1-17-10-12-20(13-11-17)31-26(33)24-21-8-3-4-9-22(21)35-25(24)29-27(31)34-16-23(32)30-28-15-19-7-5-6-18(2)14-19/h5-7,10-15H,3-4,8-9,16H2,1-2H3,(H,30,32)/b28-15- |
InChI Key |
LJXXDHGYRKFJSG-MBTHVWNTSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)N/N=C\C4=CC=CC(=C4)C)SC5=C3CCCC5 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NN=CC4=CC=CC(=C4)C)SC5=C3CCCC5 |
Origin of Product |
United States |
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